1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
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Overview
Description
Scientific Research Applications
Stereochemical Studies
- Stereochemistry of Hydroxymethylene Derivatives : Formylation of trans-decahydronaphthalen-1-one produces a complex mixture of stereoisomeric and tautomeric structures, losing stereochemical integrity at the ring junction during the reaction (Lewis, Middleton, Rosser, & Stock, 1979).
Crystallography and Molecular Structure
- Distortion in Naphthalene Nuclei : X-ray crystallography and dynamic 1H NMR spectroscopy revealed severe distortion in naphthalene nuclei of certain derivatives, including 1-bromomethyl-4,5,8-trimethyl-2,3,6,7-tetrabromonaphthalene (Ashton et al., 1993).
Chemical Synthesis and Reactions
- Green Diels–Alder Electro-Synthetic Reaction : The electrochemical reduction of 1,2-bis(bromomethyl)benzene in water/ethanol solution revealed high yield, selectivity, and purity, indicating a green approach to synthesis (Habibi, Pakravan, & Nematollahi, 2014).
- Synthesis of 2-Bromo-6-methoxynaphthalene : This compound, important for non-steroidal anti-inflammatory agents, has been synthesized through various methods, indicating its significance in medicinal chemistry (Xu & He, 2010).
Polymer Chemistry
- Functionalization of Poly(ethylene glycol)s : Quantitative end group functionalization with bromo and amino groups has been studied, highlighting its application in polymer chemistry (Jankoa & Kops, 1994).
- One-Pot Synthesis of Hyperbranched Polyethers : Demonstrates the versatility of 5-(Bromomethyl)-1,3-dihydroxybenzene in polymerization, creating polymers with phenolic hydroxyl groups (Uhrich, Hawker, Fréchet, & Turner, 1992).
Material Science and Engineering
- Synthesis and Characterization of Aromatic Polyesters : Incorporation of cardo decahydronaphthalene groups into polyesters, indicating its role in enhancing material properties like solubility and thermal stability (Honkhambe et al., 2010).
Catalysis and Polymerization
- Homogeneous and Immobilized Nickel Precatalysts : Study on ethylene polymerization using nickel bromide-based precatalysts, highlighting its potential in industrial applications (Huang et al., 2019).
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of 1-(Bromomethyl)-decahydronaphthalene is likely related to its reactivity as a bromomethyl compound. In general, bromomethyl compounds can participate in various types of reactions. For instance, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants.
Biochemical Pathways
Bromomethyl compounds can be involved in various biochemical reactions, depending on their specific structures and the biological system in which they are present .
Pharmacokinetics
The pharmacokinetics of bromomethyl compounds would generally depend on factors such as their chemical structure, the route of administration, and the biological system in which they are present .
Result of Action
The result of its action would depend on the specific reaction it undergoes and the biological context in which it is present .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene would be influenced by various environmental factors. These could include the presence of other reactants, the pH and temperature of the environment, and the specific biological system in which the compound is present .
Properties
IUPAC Name |
1-(bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZUDHXWFKHRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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